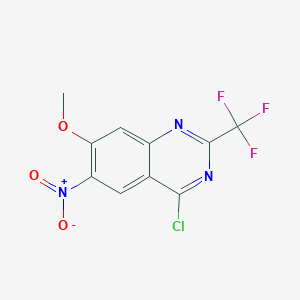
3-(Hydroxymethyl)-1,5-dimethylpyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Hydroxymethyl)-1,5-dimethylpyridin-2(1H)-one is a chemical compound with a pyridine ring substituted with hydroxymethyl and dimethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxymethyl)-1,5-dimethylpyridin-2(1H)-one can be achieved through several synthetic routes. One common method involves the reaction of 2,6-dimethylpyridine with formaldehyde and a suitable oxidizing agent to introduce the hydroxymethyl group. The reaction conditions typically include a solvent such as methanol or ethanol and a catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of flow microreactors allows for better control over reaction parameters, leading to a more efficient and sustainable production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Hydroxymethyl)-1,5-dimethylpyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions to convert the hydroxymethyl group to a methyl group using reducing agents like lithium aluminum hydride.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 3-(Formyl)-1,5-dimethylpyridin-2(1H)-one or 3-(Carboxyl)-1,5-dimethylpyridin-2(1H)-one.
Reduction: 3-(Methyl)-1,5-dimethylpyridin-2(1H)-one.
Substitution: Various substituted pyridin-2(1H)-one derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(Hydroxymethyl)-1,5-dimethylpyridin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-(Hydroxymethyl)-1,5-dimethylpyridin-2(1H)-one involves its interaction with specific molecular targets. The hydroxymethyl group allows the compound to form hydrogen bonds with biological molecules, potentially affecting their function. The pyridine ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Hydroxymethyl)pyridine: Lacks the dimethyl groups, resulting in different chemical properties and reactivity.
1,5-Dimethylpyridin-2(1H)-one: Lacks the hydroxymethyl group, affecting its ability to form hydrogen bonds and interact with biological targets.
Hydroxymethylfurfural: Contains a furan ring instead of a pyridine ring, leading to different chemical behavior and applications.
Uniqueness
3-(Hydroxymethyl)-1,5-dimethylpyridin-2(1H)-one is unique due to the combination of the hydroxymethyl and dimethyl groups on the pyridine ring. This combination imparts specific chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C8H11NO2 |
|---|---|
Poids moléculaire |
153.18 g/mol |
Nom IUPAC |
3-(hydroxymethyl)-1,5-dimethylpyridin-2-one |
InChI |
InChI=1S/C8H11NO2/c1-6-3-7(5-10)8(11)9(2)4-6/h3-4,10H,5H2,1-2H3 |
Clé InChI |
VVYFTXNWULOYNL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN(C(=O)C(=C1)CO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


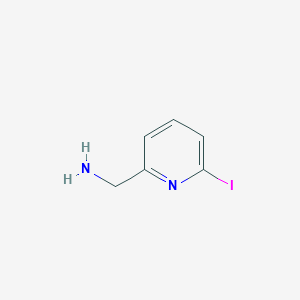
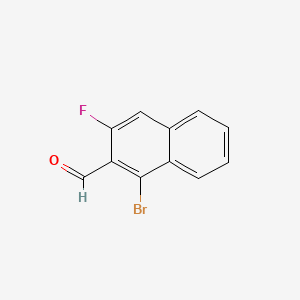
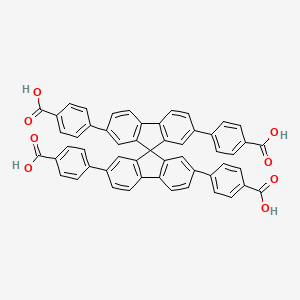
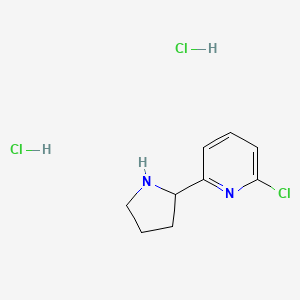

![5-(Bromomethyl)imidazo[1,2-a]pyridine](/img/structure/B13658468.png)
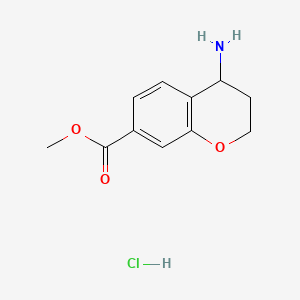
![4,6-Dichloroisoxazolo[4,5-c]pyridin-3-amine](/img/structure/B13658489.png)


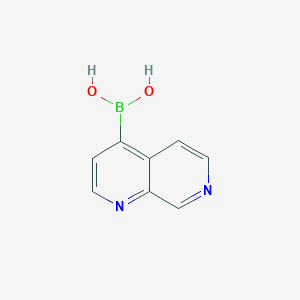
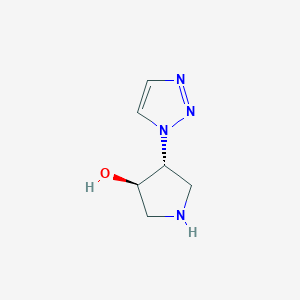
![methyl N-[[4-hydroxy-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazin-6-yl]sulfonyl]ethanimidate](/img/structure/B13658501.png)
